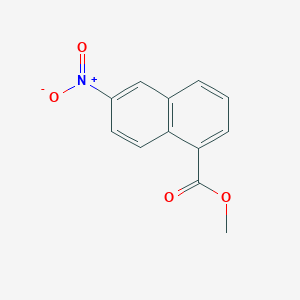
Methyl 6-nitro-1-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-nitro-1-naphthoate is an organic compound with the molecular formula C12H9NO4 and a molecular weight of 231.2 g/mol . It is a derivative of naphthalene, characterized by a nitro group at the 6th position and a methyl ester group at the 1st position. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-nitro-1-naphthoate can be synthesized through a multi-step reaction process. One common method involves the nitration of 1-naphthoic acid followed by esterification. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the 6th position of the naphthalene ring. The resulting 6-nitro-1-naphthoic acid is then esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-nitro-1-naphthoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Ester Hydrolysis: The ester group can be hydrolyzed to form 6-nitro-1-naphthoic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride, or iron powder with hydrochloric acid.
Nucleophiles: Sodium methoxide, potassium hydroxide.
Hydrolysis Conditions: Aqueous sodium hydroxide or sulfuric acid under reflux.
Major Products
Reduction: 6-amino-1-naphthoate.
Substitution: Various substituted naphthoates depending on the nucleophile used.
Hydrolysis: 6-nitro-1-naphthoic acid.
Scientific Research Applications
Methyl 6-nitro-1-naphthoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-nitro-1-naphthoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or disruption of cellular pathways, making it useful in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromo-2-naphthoate: Similar structure but with a bromine atom instead of a nitro group.
Methyl 6-amino-1-naphthoate: Formed by the reduction of Methyl 6-nitro-1-naphthoate.
Methyl 6-methoxy-1-naphthoate: Contains a methoxy group instead of a nitro group.
Uniqueness
This compound is unique due to the presence of both a nitro group and a methyl ester group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
59866-99-8 |
|---|---|
Molecular Formula |
C12H9NO4 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
methyl 6-nitronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H9NO4/c1-17-12(14)11-4-2-3-8-7-9(13(15)16)5-6-10(8)11/h2-7H,1H3 |
InChI Key |
UWOUNIVGBDIJLD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















